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Compound of Interest

Compound Name: Methyl 2-hydroxyoctanoate

Cat. No.: B3152450 Get Quote

CAS Number: 73634-76-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 2-hydroxyoctanoate, a

fatty acid methyl ester with potential applications in various fields of research and development.

This document collates available data on its chemical and physical properties, outlines

experimental protocols for its synthesis and analysis, and explores its potential biological

significance.

Chemical and Physical Properties
Methyl 2-hydroxyoctanoate, also known as (±)-Methyl 2-Hydroxyoctanoate or 2-

Hydroxyoctanoic acid methyl ester, is a C9 fatty acid methyl ester.[1] Its fundamental properties

are summarized in the table below.
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Property Value Source

Molecular Formula C₉H₁₈O₃ PubChem[1]

Molecular Weight 174.24 g/mol PubChem[1]

IUPAC Name methyl 2-hydroxyoctanoate PubChem[1]

CAS Number 73634-76-1 PubChem[1]

Canonical SMILES CCCCCCC(C(=O)OC)O PubChem[1]

InChI

InChI=1S/C9H18O3/c1-3-4-5-

6-7-8(10)9(11)12-2/h8,10H,3-

7H2,1-2H3

PubChem[1]

Computed XLogP3 2.4 PubChem[1]

Hydrogen Bond Donor Count 1 PubChem[1]

Hydrogen Bond Acceptor

Count
3 PubChem[1]

Rotatable Bond Count 7 PubChem[1]

Spectral Data
Spectroscopic data is crucial for the identification and characterization of Methyl 2-
hydroxyoctanoate. The following data has been reported in public databases.

13C Nuclear Magnetic Resonance (NMR) Spectrum
The 13C NMR spectrum provides information about the carbon skeleton of the molecule.
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Peak Assignment (Predicted) Chemical Shift (ppm)

C1 (C=O) ~175

C2 (CH-OH) ~70

C3-C8 (CH₂) ~34, 32, 29, 25, 23

O-CH₃ ~52

C8 (CH₃) ~14

Note: Specific peak assignments and multiplicities would require experimental 1D and 2D NMR

data which is not readily available in the searched literature.

Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS) data is available for Methyl 2-
hydroxyoctanoate. The mass spectrum shows a molecular ion peak and characteristic

fragmentation patterns.

Ion (m/z) Relative Intensity Putative Fragment

174 Low [M]⁺

115 High [M - COOCH₃]⁺

102 Moderate [M - C₄H₈O]⁺

Note: The fragmentation pattern is consistent with the structure of a 2-hydroxy fatty acid methyl

ester.

Infrared (IR) Spectroscopy
While a specific IR spectrum for Methyl 2-hydroxyoctanoate was not found, the expected

characteristic absorption bands based on its functional groups are listed below.
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Functional Group Wavenumber (cm⁻¹) Description

O-H (alcohol) 3500-3200 (broad) Stretching vibration

C-H (alkane) 2950-2850 Stretching vibration

C=O (ester) 1750-1735 (strong) Stretching vibration

C-O (ester) 1300-1000 Stretching vibration

Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of Methyl 2-hydroxyoctanoate
are not explicitly published. However, based on established methods for similar compounds,

the following protocols can be adapted.

Synthesis of Methyl 2-hydroxyoctanoate
This method involves the acid-catalyzed esterification of 2-hydroxyoctanoic acid with methanol.

Materials:

2-hydroxyoctanoic acid

Methanol (anhydrous)

Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

Sodium bicarbonate (saturated solution)

Brine (saturated NaCl solution)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

Dissolve 2-hydroxyoctanoic acid (1 equivalent) in an excess of anhydrous methanol (e.g.,

10-20 equivalents).
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Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).

Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer

Chromatography (TLC).

After completion, cool the mixture to room temperature and remove the excess methanol

under reduced pressure.

Dissolve the residue in an organic solvent (e.g., diethyl ether) and wash sequentially with

water, saturated sodium bicarbonate solution, and brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure to obtain the crude Methyl 2-hydroxyoctanoate.

Purify the product by column chromatography on silica gel if necessary.

This enzymatic method offers a milder and more selective route to the ester.

Materials:

2-hydroxyoctanoic acid

Methanol

Immobilized lipase (e.g., Novozym 435 - Candida antarctica lipase B)

Molecular sieves (3Å or 4Å)

Organic solvent (e.g., hexane or toluene)

Procedure:

To a solution of 2-hydroxyoctanoic acid (1 equivalent) in an organic solvent, add methanol

(1.5-3 equivalents).

Add immobilized lipase (e.g., 10% w/w of the acid) and molecular sieves to remove the water

formed during the reaction.
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Incubate the mixture at a controlled temperature (e.g., 40-60 °C) with shaking.

Monitor the reaction progress by GC or TLC.

Upon completion, filter off the lipase and molecular sieves.

Remove the solvent under reduced pressure to yield Methyl 2-hydroxyoctanoate.

Analysis by Gas Chromatography-Mass Spectrometry
(GC-MS)
GC-MS is a standard technique for the analysis of fatty acid methyl esters.

Sample Preparation:

Dissolve a small amount of the synthesized Methyl 2-hydroxyoctanoate in a suitable

solvent (e.g., hexane or dichloromethane).

If analyzing from a biological matrix, perform a lipid extraction (e.g., Folch or Bligh-Dyer

method) followed by derivatization to the methyl ester if the free acid is present.

GC-MS Parameters (Typical):

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

Injector Temperature: 250 °C.

Oven Temperature Program: Start at a low temperature (e.g., 70 °C), hold for a few minutes,

then ramp to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min.

MS Ion Source Temperature: 230 °C.

MS Quadrupole Temperature: 150 °C.

Ionization Mode: Electron Ionization (EI) at 70 eV.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b3152450?utm_src=pdf-body
https://www.benchchem.com/product/b3152450?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3152450?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Scan Range: m/z 40-400.

Biological Activity and Signaling Pathways
While direct studies on Methyl 2-hydroxyoctanoate are limited, the biological activities of its

parent compound, 2-hydroxyoctanoic acid, and related molecules provide strong indications of

its potential roles.

Inhibition of Medium-Chain Acyl-CoA Synthetase
(±)-2-Hydroxyoctanoic acid has been shown to be an inhibitor of purified medium-chain acyl-

CoA synthetase from bovine liver mitochondria, with a reported Ki of 500 µM.[2] Acyl-CoA

synthetases are crucial enzymes in fatty acid metabolism, activating fatty acids for both

degradation (β-oxidation) and synthesis of complex lipids. Inhibition of this enzyme could have

significant effects on cellular energy homeostasis and lipid signaling.

2-Hydroxyoctanoic Acid
(or Methyl 2-hydroxyoctanoate

after hydrolysis)

Medium-Chain
Acyl-CoA Synthetase

Inhibits (Ki = 500 µM for acid)
Fatty Acid

Metabolism
(e.g., β-oxidation)

Catalyzes activation of
medium-chain fatty acids

Click to download full resolution via product page

Inhibition of Medium-Chain Acyl-CoA Synthetase.

Activation of Hydroxy-Carboxylic Acid Receptor 3
(HCA3)
2-Hydroxyoctanoic acid has been identified as an endogenous agonist for the G-protein

coupled receptor HCA3 (also known as GPR109B).[3] HCA3 is primarily expressed in

adipocytes and immune cells and is involved in the regulation of lipolysis.[3] Activation of HCA3

by its ligands leads to the inhibition of adenylyl cyclase through a Gi-type G protein, resulting in

decreased intracellular cyclic AMP (cAMP) levels.[3] This, in turn, reduces the activity of protein

kinase A (PKA) and subsequently hormone-sensitive lipase (HSL), leading to an anti-lipolytic

effect.[3][4]
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HCA3 Receptor Signaling Pathway.
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Conclusion
Methyl 2-hydroxyoctanoate is a fatty acid methyl ester with interesting potential biological

activities inferred from its parent carboxylic acid. The established protocols for ester synthesis

and analysis provide a solid foundation for further research into this molecule. Its role as a

potential modulator of fatty acid metabolism and HCA3 signaling warrants further investigation,

particularly in the context of metabolic diseases such as obesity and type 2 diabetes. The data

and protocols presented in this guide are intended to facilitate future research and

development efforts focused on Methyl 2-hydroxyoctanoate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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